molecular formula C13H13N5O2S B10918297 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1005588-06-6

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10918297
CAS No.: 1005588-06-6
M. Wt: 303.34 g/mol
InChI Key: SRAGIGRLQKILAR-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Coupling of the pyrazole and oxadiazole rings: This step involves the reaction of the pyrazole derivative with the oxadiazole derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar electronic properties.

    Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical reactivity.

Properties

CAS No.

1005588-06-6

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H13N5O2S/c1-8-9(7-15-18(8)2)6-14-12(19)13-16-11(17-20-13)10-4-3-5-21-10/h3-5,7H,6H2,1-2H3,(H,14,19)

InChI Key

SRAGIGRLQKILAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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